![molecular formula C17H17NO4S2 B2595755 (Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 641997-85-5](/img/structure/B2595755.png)
(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, commonly known as ATB-346, is a novel anti-inflammatory drug that has shown promising results in preclinical studies. This drug has been developed as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that are known to cause gastrointestinal side effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds related to "(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid", especially those containing the 4-thiazolidinone moiety with a benzothiazole unit, have been evaluated for their anticancer activity. Some derivatives have shown significant activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, highlighting their potential as anticancer agents (Havrylyuk et al., 2010).
Antimicrobial Activity
Derivatives of thiazolidinones have also been synthesized and tested for their antimicrobial properties. Studies have demonstrated that these compounds exhibit good to moderate activity against both gram-positive and gram-negative bacteria, suggesting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).
Aldose Reductase Inhibitors
Some (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme involved in diabetic complications. These compounds, with submicromolar IC50 values, are more potent than the clinically used aldose reductase inhibitor epalrestat, indicating their potential for treating diabetic complications (Kučerová-Chlupáčová et al., 2020).
Anticonvulsant Activity
Thiazolidinone derivatives have been investigated for their anticonvulsant properties. Certain compounds in this series have shown efficacy comparable to standard anticonvulsant drugs like phenytoin sodium, lamotrigine, and sodium valproate, suggesting their potential application in treating seizure disorders (Agarwal et al., 2006).
Photophysical Properties
Azo derivatives of aminosalicylic acid, including those with the thiazolidin-4-one framework, have been studied for their linear and nonlinear optical properties. These materials exhibit interesting photophysical characteristics, suggesting their application in optical and material science fields (El-Ghamaz et al., 2018).
Eigenschaften
IUPAC Name |
4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-2-10-22-13-7-5-12(6-8-13)11-14-16(21)18(17(23)24-14)9-3-4-15(19)20/h2,5-8,11H,1,3-4,9-10H2,(H,19,20)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFCTIGOORMOIB-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.